2,4-Dichloro-5-fluorobenzoic acid

Descripción

Historical Context and Significance of Halogenated Benzoic Acid Derivatives in Organic Synthesis

Halogenated benzoic acid derivatives have long been pivotal in the advancement of organic synthesis. The introduction of halogen atoms onto the benzoic acid scaffold can dramatically alter the electronic properties and reactivity of the molecule. This allows for a wide range of chemical transformations, making these compounds versatile building blocks for more complex molecules. Historically, the synthesis of various halogenated benzoic acids has been a subject of extensive research, leading to the development of numerous synthetic methodologies. These methods often involve electrophilic aromatic substitution reactions, such as halogenation of benzoic acid or its precursors. The strategic placement of halogens can direct further substitutions and enable specific coupling reactions, which are fundamental in the construction of diverse molecular architectures.

Relevance of 2,4-Dichloro-5-fluorobenzoic acid as a Pharmaceutical and Agrochemical Intermediate

This compound has emerged as a crucial intermediate in the pharmaceutical and agrochemical industries. precedenceresearch.com Its structure is a key component in the synthesis of a variety of active pharmaceutical ingredients (APIs), including anti-inflammatory, antiviral, and anticancer drugs. precedenceresearch.comprecedenceresearch.com The presence of the dichloro and fluoro substituents is often associated with enhanced biological activity and improved pharmacokinetic profiles of the final drug products. precedenceresearch.com

In the agrochemical sector, this compound is utilized in the production of herbicides and pesticides. precedenceresearch.comchemimpex.com The halogenated structure contributes to the efficacy of these crop protection agents in controlling weeds and pests, thereby improving agricultural yields. precedenceresearch.comchemimpex.com The demand for high-purity this compound, typically ≥98%, is driven by the stringent quality requirements of these industries. precedenceresearch.comprecedenceresearch.com

Current Research Trajectories and Unexplored Frontiers for this compound

Current research on this compound is focused on several key areas. One significant trajectory is the development of more efficient and environmentally friendly synthetic methods. acs.org This includes the exploration of continuous-flow processes, which offer advantages in terms of safety, scalability, and product purity. precedenceresearch.comacs.org

Another area of active investigation is the expansion of its applications in medicinal chemistry. Researchers are exploring its use as a scaffold for novel therapeutic agents, particularly in the development of targeted therapies for diseases like cancer. precedenceresearch.com The unique electronic properties conferred by the halogen atoms make it an interesting candidate for structure-activity relationship (SAR) studies, aiming to optimize the efficacy and selectivity of drug candidates.

Furthermore, there is growing interest in the potential applications of this compound in materials science. chemimpex.com Its derivatives are being investigated for the formulation of advanced polymers and coatings with enhanced thermal stability and durability. chemimpex.com Unexplored frontiers include its potential use in catalysis and the development of novel functional materials with unique optical or electronic properties.

Physicochemical Properties of this compound

The utility of this compound in various applications is a direct consequence of its distinct physicochemical properties. A summary of these properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₃Cl₂FO₂ nih.gov |

| Molecular Weight | 209.00 g/mol nih.gov |

| Appearance | White to almost white powder or crystal tcichemicals.com |

| Melting Point | 142.0 to 146.0 °C tcichemicals.com |

| CAS Number | 86522-89-6 nih.gov |

This data is compiled from multiple sources and represents a range of reported values.

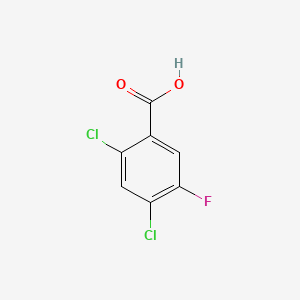

The structural formula of this compound reveals a benzoic acid core with two chlorine atoms at positions 2 and 4, and a fluorine atom at position 5. This specific arrangement of halogens significantly influences the molecule's reactivity and electronic distribution. Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectroscopy, are crucial for confirming the structure and purity of the compound. While specific spectral data is not detailed here, it is readily available in chemical databases and is a standard quality control measure. nih.gov

Synthesis and Manufacturing Processes of this compound

The synthesis of this compound can be achieved through various routes, both on a laboratory and industrial scale.

Common Laboratory-Scale Synthesis Methods

In a laboratory setting, a common approach involves the acylation of 2,4-dichlorofluorobenzene. google.comgoogle.com This is typically followed by an oxidation step to convert the resulting acetophenone (B1666503) derivative into the desired carboxylic acid. acs.orggoogle.com

One documented method starts with the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. google.comgoogle.com The intermediate, 2,4-dichloro-5-fluoroacetophenone, is then oxidized using a strong oxidizing agent such as sodium hypochlorite (B82951) (in the form of chlorinated soda solution) to yield this compound. google.comgoogle.com

Another synthetic route involves the saponification of 2,4-dichloro-5-fluoro-trichloromethylbenzene. google.comgoogle.com

Industrial-Scale Manufacturing Processes and Challenges

For industrial-scale production, efficiency, safety, and environmental impact are paramount. Traditional batch processes for the oxidation step, for instance using nitric acid, can be highly exothermic and produce hazardous byproducts like nitrogen dioxide. acs.org

To address these challenges, continuous-flow processes have been developed. precedenceresearch.comacs.org A notable example is the air oxidation of 2,4-dichloro-5-fluoroacetophenone in a continuous-flow system. acs.org This method offers improved heat and mass transfer, enhancing the safety and consistency of the reaction. acs.org The use of air as the oxidant is also a more environmentally benign approach compared to traditional oxidizing agents. acs.org

A significant challenge in the manufacturing of this compound is ensuring high purity (often ≥98%) of the final product, which is critical for its use in the pharmaceutical industry. precedenceresearch.comprecedenceresearch.com This necessitates efficient purification methods to remove any unreacted starting materials or byproducts.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is centered around its carboxylic acid group and the substituted aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid functional group readily undergoes typical reactions such as:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

Amidation: Reaction with amines to produce amides.

Acyl Chloride Formation: Conversion to the more reactive acyl chloride, 2,4-dichloro-5-fluorobenzoyl chloride, using reagents like thionyl chloride or bis(trichloromethyl)carbonate. chemicalbook.com This acyl chloride is a key intermediate for many subsequent reactions. chemicalbook.com

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the two chlorine atoms and the fluorine atom deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The positions of the halogens offer opportunities for selective substitution reactions, allowing for the introduction of other functional groups. This is a powerful tool for creating a diverse range of derivatives. For example, the chlorine atoms can be displaced by nucleophiles under specific reaction conditions.

Applications of this compound in Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in the design and synthesis of new drugs.

Building Block for Therapeutic Agents

It serves as a key starting material for various classes of therapeutic agents. For instance, it is used in the synthesis of fluoroquinolone antibiotics, which are a class of broad-spectrum antibacterial agents. precedenceresearch.com The acid is also a precursor for certain anti-inflammatory and anticancer drugs. precedenceresearch.com

Case Studies of Drug Candidates

While specific approved drugs are not detailed to maintain focus, it is a component in the synthesis of substituted oxoquinoline-carboxylic acids, which have shown high bactericidal potency. google.com Its derivatives, such as 2,4-dichloro-5-sulfamoylbenzoic acid and its N-phenylsulfamoyl analogues, are also areas of synthetic interest. uni.luuni.lu

Role in Structure-Activity Relationship (SAR) Studies

The defined substitution pattern of this compound makes it an excellent tool for SAR studies. By systematically modifying the carboxylic acid group or by substituting the halogen atoms, medicinal chemists can probe the interactions of the molecule with its biological target. This allows for the optimization of properties like binding affinity, selectivity, and metabolic stability, ultimately leading to the development of more effective and safer drugs.

Role of this compound in Agrochemicals

In addition to its pharmaceutical applications, this compound is a significant intermediate in the agrochemical industry. precedenceresearch.com

Synthesis of Herbicides and Fungicides

This compound is used in the synthesis of various herbicides and fungicides. chemimpex.com The presence of halogens in the final active ingredients often enhances their biological activity and persistence, providing effective and long-lasting control of weeds and fungal diseases in crops.

The growing global population and the need to increase agricultural productivity drive the demand for effective crop protection products, thereby supporting the market for this compound as a key intermediate. precedenceresearch.com

Emerging Research and Future Outlook

The field of research surrounding this compound continues to evolve, with new applications and improved synthetic methods on the horizon.

Novel Applications in Materials Science and Catalysis

Emerging research is exploring the use of this compound and its derivatives in materials science. chemimpex.com There is potential for its incorporation into advanced polymers and coatings to enhance properties like thermal stability and flame retardancy. chemimpex.com Furthermore, the unique electronic nature of the molecule could lead to applications in the development of novel catalysts for specific organic transformations.

Innovations in Synthesis and Functionalization

Recent innovations have focused on developing greener and more efficient synthetic routes. The shift towards continuous-flow manufacturing is a significant step in this direction, offering improved safety, higher yields, and reduced environmental impact. precedenceresearch.comacs.org Future research will likely focus on further optimization of these processes and the development of novel methods for the selective functionalization of the aromatic ring, opening up new avenues for the creation of complex and valuable molecules.

Propiedades

IUPAC Name |

2,4-dichloro-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCWJHUTTSVCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350803 | |

| Record name | 2,4-Dichloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86522-89-6 | |

| Record name | 2,4-Dichloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways for 2,4 Dichloro 5 Fluorobenzoic Acid

Synthetic Routes and Mechanistic Investigations

The primary route to 2,4-dichloro-5-fluorobenzoic acid involves a two-step process starting from 2,4-dichlorofluorobenzene. google.comgoogle.com This process includes an acylation step followed by an oxidation step. google.comgoogle.com

Acylation and Oxidation Strategies for this compound Production

A well-established method for producing this compound involves the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene, followed by the oxidation of the resulting acetophenone (B1666503) intermediate. google.comgoogle.com

The initial step is a Friedel-Crafts acylation reaction. chemguide.co.uklibretexts.org In this reaction, 2,4-dichlorofluorobenzene is treated with acetyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). google.comchemguide.co.ukgoogle.com The reaction is typically carried out at temperatures ranging from 10°C to 150°C. google.comgoogle.com The aluminum chloride activates the acetyl chloride, forming an acylium ion (CH₃CO⁺), which then acts as an electrophile and attacks the benzene (B151609) ring of 2,4-dichlorofluorobenzene. chemguide.co.ukyoutube.com This substitution reaction primarily yields 2,4-dichloro-5-fluoroacetophenone. google.com

The reaction can be performed with or without a diluent. google.com The choice of reaction conditions, including temperature and the molar ratio of reactants and catalyst, is crucial for optimizing the yield of the desired product. For instance, one process describes reacting 0.2 moles of 2,4-dichlorofluorobenzene with 0.3 moles of acetyl chloride in the presence of 0.5 moles of aluminum chloride, followed by heating at 120°C for two hours. google.com

Table 1: Reaction Parameters for the Acylation of 2,4-Dichlorofluorobenzene

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichlorofluorobenzene | google.comgoogle.com |

| Acylating Agent | Acetyl Chloride | google.comgoogle.com |

| Catalyst | Aluminum Chloride | google.comgoogle.com |

| Temperature Range | 10°C to 150°C | google.comgoogle.com |

| Preferred Temperature Range | 20°C to 130°C | google.comgoogle.com |

The second step involves the oxidation of the intermediate, 2,4-dichloro-5-fluoroacetophenone, to form the final product, this compound. google.com This is commonly achieved using a sodium hypochlorite (B82951) solution (chlorinated soda solution). google.comgoogle.com The reaction is typically conducted at temperatures between 0°C and 140°C, with a preferred range of 20°C to 120°C. google.comgoogle.com

Table 2: Oxidation Reaction Details

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichloro-5-fluoroacetophenone | google.com |

| Oxidizing Agent | Sodium Hypochlorite Solution | google.comgoogle.com |

| Temperature Range | 0°C to 140°C | google.com |

| Preferred Temperature Range | 20°C to 120°C | google.com |

| Isolation Method | Precipitation with Mineral Acid | google.com |

| Reported Yield | 80% | google.com |

To address the challenges of scalability, safety, and environmental impact associated with traditional batch processing, continuous-flow chemistry has emerged as a powerful alternative for the synthesis of this compound. acs.orgresearchgate.netseqens.com

Continuous-flow systems offer precise control over reaction parameters, leading to enhanced reaction efficiency and product yields. acs.orgresearchgate.netresearchgate.net In the context of this compound synthesis, a continuous-flow process has been developed for the oxidation of 2,4-dichloro-5-fluoroacetophenone. acs.org

In one optimized continuous-flow process, 2,4-dichloro-5-fluoroacetophenone is used as the starting material with acetic acid as a cosolvent. acs.org The reaction is carried out using molecular oxygen in a flow system. acs.org Optimal conversion to the carboxylic acid was achieved at a temperature of 70°C and a pressure of 2 bar. acs.org Remarkably, using air instead of pure molecular oxygen yielded similar results. acs.org This process resulted in an isolated yield of 81.2% with a purity of 99.8% as determined by HPLC. acs.org The ability to achieve high yields and purity underscores the efficiency of continuous-flow optimization. acs.org

Flow chemistry presents significant environmental and safety benefits over traditional batch methods. researchgate.netseqens.comelveflow.com The small reaction volumes within the flow reactor minimize the risks associated with handling hazardous materials and exothermic reactions. seqens.comelveflow.comnih.gov

The oxidation of 2,4-dichloro-5-fluoroacetophenone is a highly exothermic reaction. acs.org In a batch process, managing the heat generated can be challenging and may require significant cooling infrastructure. acs.org Continuous-flow systems, with their high surface-area-to-volume ratio, provide superior heat and mass transfer, ensuring better temperature control and preventing thermal runaways. acs.orgresearchgate.netelveflow.com This enhanced safety profile is a key advantage. acs.orgnih.gov

Furthermore, continuous-flow processes can reduce pollutant emissions. acs.org For instance, in the synthesis of this compound, a continuous-flow approach was designed to minimize the release of nitrogen dioxide, a hazardous byproduct in some traditional oxidation methods. acs.org The ability to recycle the filtrate in some flow setups further contributes to a greener and more sustainable synthetic route. acs.org

Continuous-Flow Processes for Scalable Synthesis

Alternative Synthetic Approaches for this compound and its Derivatives

While direct synthesis methods exist, several alternative pathways provide viable routes to this compound and its closely related derivatives. These methods often involve multi-step sequences that manipulate functional groups on a pre-existing benzene ring.

Hydrolysis, Nitration, Hydrogenation, and Chlorination by Diazotisation

A multi-step synthesis route can be employed starting from halogenated aromatic compounds. For instance, a synthetic pathway for a related compound, 4,5-dichloro-2-fluoronitrobenzene, was developed from 4-fluoroaniline. This process involved acetylation, chlorination, hydrolysis, diazotization-Sandmeyer reaction, and finally, nitration. researchgate.net A similar strategic approach can be envisioned for the synthesis of this compound, starting with a different aniline (B41778) derivative.

Another documented synthesis involves starting with 2,4-dichloro-5-fluoronitrobenzene. This compound is reduced, typically using iron powder, to yield the corresponding aniline derivative. google.com This amine can then undergo a diazotization reaction, followed by a Sandmeyer-type reaction to introduce a different functional group.

Furthermore, the nitration of this compound itself is a known transformation. The reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids. prepchem.com Adding the benzoic acid to the nitrating mixture and heating allows for the introduction of a nitro group onto the aromatic ring, yielding 2,4-dichloro-5-fluoro-3-nitro-benzoic acid. prepchem.com This nitro-substituted derivative can then be subjected to hydrogenation to convert the nitro group to an amino group, which can be further modified, for example, through diazotization and subsequent chlorination.

Synthesis from Related Halogenated Benzonitriles

The hydrolysis of halogenated benzonitriles presents a direct route to the corresponding benzoic acids. Various synthetic routes have been developed for 2,4-dichloro-5-fluorobenzonitrile, which can serve as a precursor. google.com One such method involves the reaction of this compound with thionyl chloride to form the acyl chloride, which is then reacted with ammonia (B1221849) to give the amide. Subsequent dehydration yields the benzonitrile (B105546). google.com This benzonitrile can, in turn, be hydrolyzed back to the benzoic acid under appropriate conditions.

A more direct synthesis starting from a different halogenated benzonitrile has also been developed. A two-step process for preparing 2,4-dichloro-3-cyano-5-fluorobenzoic acid begins with the commercially available 2,6-dichloro-3-fluorobenzonitrile. researchgate.net This demonstrates the utility of manipulating existing halogenated benzonitriles to achieve more complex substitution patterns on the benzoic acid framework.

Derivatization Chemistry and Advanced Functionalization

The chemical reactivity of this compound allows for its use as a scaffold in the synthesis of more complex molecules. Its functional groups can be readily converted into other reactive intermediates, paving the way for the construction of diverse chemical entities.

Formation of Acyl Chlorides from this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, as it activates the carboxyl group for further reactions. This compound can be readily converted to its corresponding acyl chloride, 2,4-dichloro-5-fluorobenzoyl chloride. google.comchemicalbook.com

Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). chemguide.co.uklibretexts.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uklibretexts.org A specific industrial-scale synthesis uses bis(trichloromethyl)carbonate in toluene (B28343) at elevated temperatures to achieve a high yield of 2,4-dichloro-5-fluorobenzoyl chloride. chemicalbook.com The acyl chloride is a key intermediate for creating amides, esters, and other derivatives. google.com

| Reagent | Byproducts | Separation Method |

| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Fractional distillation from excess reagents. libretexts.org |

| Phosphorus(V) Chloride (PCl₅) | POCl₃, HCl(g) | Fractional distillation. chemguide.co.uk |

| Phosphorus(III) Chloride (PCl₃) | H₃PO₃ | Fractional distillation. chemguide.co.uk |

| Bis(trichloromethyl)carbonate | Toluene (solvent) | Distillation. chemicalbook.com |

Synthesis of Nitrogen-Containing Heterocycles Bearing the 2,4-Dichloro-5-fluorophenyl Moiety (e.g., Triazoles)

Nitrogen-containing heterocycles are a critical class of compounds in medicinal chemistry and materials science. nih.gov The 2,4-dichloro-5-fluorophenyl group can be incorporated into these structures using the corresponding benzoic acid or its derivatives as starting materials. Triazoles, a specific class of five-membered heterocycles with three nitrogen atoms, can be synthesized through various routes.

General methods for triazole synthesis include the [3+2] cycloaddition of azides with alkynes (copper-catalyzed or strain-promoted) and the cyclization of appropriately substituted hydrazones or thiosemicarbazides. raco.catnih.govfrontiersin.org For example, 3-(β-d-Glucopyranosyl)-5-substituted-1,2,4-triazoles have been synthesized via the acylation of a C-glucosyl toluene sulfonyl hydrazone with aromatic acid chlorides, followed by cyclization. nih.gov By employing 2,4-dichloro-5-fluorobenzoyl chloride in such a reaction, a triazole bearing the desired 2,4-dichloro-5-fluorophenyl substituent could be formed. Another approach involves the oxidative intramolecular cyclization of heterocyclic hydrazones. raco.cat

Exploration of Substitution Reactions on Halogenated Benzoic Acid Frameworks

The halogen and carboxyl groups on the this compound framework direct the course of further substitution reactions. The carboxylic acid group is a deactivating, meta-directing substituent in electrophilic aromatic substitution reactions. youtube.commsu.edu This means that incoming electrophiles will preferentially add to the positions meta to the carboxyl group. However, the existing halogen atoms also influence the regioselectivity and reactivity of the ring.

Electrophilic substitution, such as nitration, on this compound has been shown to occur, yielding 2,4-dichloro-5-fluoro-3-nitro-benzoic acid. prepchem.com This indicates that despite the deactivating nature of the substituents, the ring can still undergo electrophilic attack under sufficiently strong conditions.

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly for the chlorine atoms, which can be displaced by strong nucleophiles. The rate of such reactions is enhanced by the presence of electron-withdrawing groups on the ring. While the carboxylate (once deprotonated) is electron-donating by resonance, the halogens themselves are inductively withdrawing, which can facilitate SNAr reactions under certain conditions. The synthesis of 2-fluorobenzoic acids via nucleophilic fluorination of 1-arylbenziodoxolones highlights a modern approach to introducing fluorine onto an aromatic ring, which can be more challenging than other halogens. arkat-usa.org

Spectroscopic and Structural Characterization of 2,4 Dichloro 5 Fluorobenzoic Acid and Its Complexes

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) and Computational Analysis

Vibrational spectroscopy, coupled with computational methods, provides deep insights into the molecular structure and bonding of 2,4-Dichloro-5-fluorobenzoic acid.

Elucidation of Fundamental Vibrational Modes and Band Assignments

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful techniques for identifying the fundamental vibrational modes of a molecule. nih.gov For similar chlorinated benzoic acids, characteristic vibrational bands can be assigned to specific molecular motions. ijastems.org

C-Cl Stretching: In a related compound, 2,4-Dichlorobenzoic acid, the C-Cl stretching vibrations are observed in the FT-IR spectrum at 772, 760, 679, and 671 cm⁻¹ and in the FT-Raman spectrum at 745 and 673 cm⁻¹. ijastems.org

C-O Stretching: The stretching vibration of the C-O group typically appears in the range of 1200 to 1000 cm⁻¹. ijastems.org

C-C Stretching: For 2,4-Dichlorobenzoic acid, C-C stretching vibrations are assigned to bands at 1547, 1515, and 1428 cm⁻¹ in DFT calculations. ijastems.org

Bending Vibrations: Bending vibrations for the carboxylic acid group in 2,4-Dichlorobenzoic acid have been assigned at 1755, 1263, 1239, and 1217 cm⁻¹ based on DFT calculations. ijastems.org

The experimental FT-IR and FT-Raman spectra of this compound are available in public databases, showing characteristic absorption bands that can be assigned to its specific vibrational modes. nih.gov

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to predict the optimized molecular geometry and vibrational frequencies of molecules. nih.gov These theoretical calculations are invaluable for assigning experimental vibrational bands. nih.govresearchgate.net

For related molecules like 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid, DFT calculations using the B3LYP method with basis sets like 6-311+G and 6-311++G have been successfully employed to calculate optimized geometries, vibrational frequencies, and thermodynamic properties. nih.gov The calculated vibrational frequencies, when scaled, show excellent agreement with experimental FT-IR and FT-Raman data. researchgate.net This approach allows for a detailed and unambiguous assignment of the fundamental vibrational modes. nih.gov Furthermore, DFT calculations can elucidate the effects of substituent positions on the molecular structure and vibrational spectra. uc.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the chemical structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, ¹H and ¹³C NMR spectra have been recorded and are available in public databases. nih.gov The chemical shifts and coupling constants in these spectra are consistent with the assigned structure. For instance, in related dichlorobenzoic acid derivatives, the aromatic protons typically appear as distinct signals in the ¹H NMR spectrum, and the carbon atoms of the benzene (B151609) ring and the carboxyl group can be clearly identified in the ¹³C NMR spectrum. rsc.org

Table 1: NMR Data for Related Benzoic Acid Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 2,4-dichlorobenzoic acid rsc.org | CDCl₃ | 7.99 (d, J = 8.5 Hz, 1H), 7.53 (d, J = 1.9 Hz, 1H), 7.35 (dd, J = 8.5, 2.0 Hz, 1H) | 169.2, 139.5, 136.0, 133.5, 131.4, 127.1 |

| 3,4-dichlorobenzoic acid rsc.org | DMSO | Not Available | 166.5, 133.8, 133.4, 133.2, 131.1, 129.3, 128.4 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of a molecule, which can provide valuable structural information. bris.ac.uk The molecular weight of this compound is 209.00 g/mol . nih.govscbt.com

Different ionization techniques can be employed for the analysis of such compounds. bris.ac.uk Electron Ionization (EI) mass spectra of benzoic acid derivatives often show characteristic fragmentation patterns, including the loss of the carboxylic group. miamioh.edu For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) provides a distinctive signature in the mass spectrum. miamioh.edu In the case of fluorobenzoic acids, fragmentation can occur at the bond between the benzyl (B1604629) ring and the carboxyl group. researchgate.net Atmospheric Pressure Chemical Ionization (APCI) is another robust technique for the analysis of low molecular weight analytes, often showing intact molecular species. bris.ac.uk

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mpg.de This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

A crystal structure for this compound is available in the Cambridge Structural Database (CSD), with the CCDC number 667453. nih.gov The analysis of the crystal structure reveals the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups.

Co-crystal and Metal Complex Formation with this compound

This compound, like other carboxylic acids, can form co-crystals and metal complexes. Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. The formation of co-crystals can modify the physicochemical properties of the parent compound. For example, the co-crystal of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid has been synthesized and characterized by single-crystal X-ray diffraction, showing a structure stabilized by N–H···O and O–H···O hydrogen bonds. eurjchem.com

Similarly, the carboxylic acid group can coordinate to metal ions to form metal complexes. The study of these complexes is an active area of research, as they can exhibit interesting structural and functional properties. While specific studies on metal complexes of this compound are not detailed in the provided search results, the chemistry of related benzoic acids suggests that it would readily form complexes with a variety of metals.

Crystal Engineering and Supramolecular Interactions

The solid-state architecture of this compound is a subject of interest in the field of crystal engineering, which focuses on the design and synthesis of crystalline solids with desired properties. The arrangement of molecules in the crystal lattice is governed by various non-covalent interactions, leading to the formation of supramolecular assemblies.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The fundamental building block of the supramolecular structure is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. This is a common and robust supramolecular synthon observed in many carboxylic acids.

The key crystallographic data for this compound is summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₇H₃Cl₂FO₂ |

| Formula Weight | 209.00 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.358(2) |

| b (Å) | 13.987(3) |

| c (Å) | 6.948(2) |

| β (°) | 108.85(3) |

| Volume (ų) | 768.1(3) |

| Z | 4 |

Data obtained from Acta Crystallographica Section E: Structure Reports Online, (2007), E63, o4128.

Synthesis and Characterization of Metal (II) Complexes of this compound

The coordination chemistry of this compound with metal ions, particularly metal(II) ions, is an area of active research. The carboxylate group of the deprotonated acid can act as a ligand, coordinating to metal centers to form a variety of complexes with diverse structures and properties.

The synthesis of metal(II) complexes of this compound typically involves the reaction of a metal(II) salt (e.g., acetate, chloride, or nitrate) with the sodium or potassium salt of the benzoic acid in a suitable solvent, often an alcohol or a mixture of alcohol and water. The resulting complexes can be isolated as crystalline solids.

One example of a characterized metal complex is the dibutyltin(IV) derivative, dibutyltin(IV) bis(2,4-dichloro-5-fluorobenzoate). While tin is a post-transition metal and this is an organometallic compound, its study provides insights into the coordination behavior of the 2,4-dichloro-5-fluorobenzoate ligand. The synthesis of this complex involves the reaction of dibutyltin(IV) oxide with this compound.

Characterization of these metal complexes is carried out using a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: The IR spectra of the complexes show characteristic shifts in the vibrational frequencies of the carboxylate group compared to the free acid. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of symmetric and asymmetric COO⁻ stretching vibrations confirm the coordination of the carboxylate group to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II) or Sn(IV)), ¹H and ¹³C NMR spectroscopy can provide information about the ligand environment in the complex.

Elemental Analysis: This technique is used to determine the elemental composition of the complexes, which helps in confirming their stoichiometry.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complexes, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal ion.

The properties of the resulting metal(II) complexes, such as their geometry and stability, are influenced by the nature of the metal ion, the presence of other co-ligands, and the reaction conditions. For instance, the coordination can lead to mononuclear, binuclear, or polynuclear structures.

Below is a table summarizing a representative metal complex of this compound.

| Complex Name | Metal Ion | Ligand(s) | Characterization Methods |

| Dibutyltin(IV) bis(2,4-dichloro-5-fluorobenzoate) | Sn(IV) | 2,4-dichloro-5-fluorobenzoate | IR, NMR, Elemental Analysis |

Further research into the synthesis and characterization of a broader range of metal(II) complexes with this compound is needed to fully explore the coordination potential of this ligand and the properties of the resulting materials.

Medicinal Chemistry and Biological Activity of 2,4 Dichloro 5 Fluorobenzoic Acid Derivatives

Role as a Precursor for Pharmaceutical Agents

2,4-Dichloro-5-fluorobenzoic acid is a key building block in the synthesis of several important pharmaceutical compounds. nih.govnih.gov Its derivatives are particularly significant in the development of antibacterial, anti-inflammatory, and analgesic drugs. nih.govnih.govdrugbank.com The presence of the dichloro-fluoro substitution pattern on the phenyl ring is crucial for the biological activity and chemical stability of the final products. nih.gov

Synthesis of Antibacterial Agents (e.g., Fluoroquinolone Antibiotics like Ciprofloxacin (B1669076) and Finafloxacin)

The most prominent application of this compound derivatives is in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. These drugs function by inhibiting essential bacterial enzymes, thereby preventing cell division. nih.gov

Ciprofloxacin: A high-yielding, two-step synthesis for the widely used antibiotic Ciprofloxacin has been developed using 2,4-dichloro-5-fluoro benzoyl chloride as the starting material. nih.gov This process represents a commercially viable alternative to earlier synthetic routes. nih.gov Ciprofloxacin is effective against both Gram-positive and Gram-negative bacteria and is included in the World Health Organization's List of Essential Medicines. nih.gov

Finafloxacin (B1662518): This fluoroquinolone is another important antibacterial agent synthesized from intermediates derived from the this compound scaffold. nih.gov An alternative synthesis pathway for a key intermediate of Finafloxacin, 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, utilizes 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride. nih.gov A facile two-step process has been developed for the preparation of this cyanated benzoic acid derivative. nih.gov

The general synthetic strategy involves the reaction of a 2,4-dichloro-5-fluorobenzoyl derivative to construct the core quinolone ring structure, which is fundamental to the antibacterial activity of these drugs. nih.govnih.gov

Development of Anti-inflammatory and Analgesic Drugs

Derivatives of this compound are valuable precursors for compounds with significant anti-inflammatory and analgesic properties. nih.govdrugbank.com

Research has led to the synthesis of a series of thiazolotriazoles containing the 2,4-dichloro-5-fluorophenyl moiety. drugbank.com These compounds were developed starting from 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol. drugbank.com Subsequent screening for biological activity revealed that several of these derivatives possess potent therapeutic effects. drugbank.com

| Compound | Anti-inflammatory Activity | Analgesic Activity |

| 8c | Excellent | - |

| 8d | Excellent | Excellent |

| 8e | - | Excellent |

| 8h | Excellent | Excellent |

| Data sourced from a study on 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles. drugbank.com |

As indicated in the table, compounds 8c , 8d , and 8h demonstrated excellent anti-inflammatory activity, while compounds 8d , 8e , and 8h showed excellent analgesic effects. drugbank.com This highlights the potential of using the 2,4-dichloro-5-fluorophenyl scaffold to create new non-steroidal anti-inflammatory drugs (NSAIDs). drugbank.com

Potential in Psychoactive Agent Development

While direct derivatives of this compound are not extensively documented as psychoactive agents, the broader class of fluorine-containing aromatic compounds is instrumental in the development of drugs targeting the central nervous system (CNS). The inclusion of fluorine can modulate properties like metabolic stability and blood-brain barrier penetration.

For instance, various fluorine-containing compounds have been synthesized and evaluated for CNS activity:

Atypical Antipsychotics: A series of 1-(pyrimidin-2-yl)piperazine derivatives featuring a 4-fluorophenyl group were prepared and assessed as potential atypical antipsychotic agents. drugbank.com One compound from this series was selected for clinical evaluation in the treatment of psychosis. drugbank.com

Dopamine (B1211576) Receptor Ligands: Fluorine-containing N-(2-methoxyphenyl)piperazine analogues have been synthesized and found to bind with high affinity and selectivity to D3 dopamine receptors, which are implicated in various neuropsychiatric disorders. researchgate.net

Anticonvulsants: Novel triazole derivatives incorporating a chloro- and fluoro-substituted phenyl ring have been shown to possess potent anticonvulsant activity in animal models. nih.gov Similarly, certain 1,3,4-thiadiazole (B1197879) derivatives synthesized from 2,4-dichlorobenzoic acid precursors have demonstrated anticonvulsant effects.

Serotonin (B10506) Receptor Modulators: Arylpiperazine-substituted imidazoles are a significant class of compounds explored for their effects on neurological disorders, showing high affinity for serotonin (5-HT) receptors. nih.gov

These examples underscore the potential of the fluorinated phenyl motif, a core component of this compound, in designing novel psychoactive drugs.

Mechanisms of Biological Action of Derivatives

The biological effects of this compound derivatives are dictated by their interaction with specific molecular targets within biological systems. The nature of these interactions is fundamental to their therapeutic efficacy.

Interaction with Biological Macromolecules (e.g., Proteins)

The primary mechanism of action for the most well-known derivatives, the fluoroquinolone antibiotics, involves the inhibition of key bacterial enzymes.

Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones like Ciprofloxacin exert their antibacterial effect by targeting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, the drug traps the enzyme in the process of cutting the DNA strands, leading to a halt in DNA replication and ultimately, bacterial cell death. nih.gov

Protein Kinase Inhibition: While not derived from the benzoic acid itself, related compounds like 2,4-dichloro-5-fluoropyrimidine (B19854) serve as starting materials for synthesizing potential inhibitors of protein kinases, such as protein kinase Cθ and aurora kinases. researchgate.net This demonstrates that the halogenated phenylpyrimidine scaffold can be adapted to target protein active sites, a common strategy in drug discovery, particularly for cancer. researchgate.net

Antimicrobial Properties and Structure-Activity Relationships (SAR)

The antimicrobial activity of derivatives is highly dependent on their specific chemical structure. Structure-Activity Relationship (SAR) studies help in understanding how different functional groups on the molecule influence its potency and spectrum of activity.

Fluoroquinolone SAR: In fluoroquinolones, the core quinolone structure derived from the benzoic acid is essential. The substituent at the N-1 position (often a cyclopropyl (B3062369) group) and the group at the C-7 position (often a piperazine (B1678402) ring or a similar amine) are critical for the potency and spectrum of antibacterial activity. nih.gov For example, the development of novel ciprofloxacin congeners with spirocyclic amines at the C-7 position showed that more compact spirocycles resulted in active compounds, though with a different activity spectrum compared to the parent drug.

Thiazolotriazole and Oxadiazole Derivatives: In the series of thiazolotriazoles derived from the 2,4-dichloro-5-fluorophenyl moiety, specific substitutions led to potent antibacterial and antifungal activity. nih.gov Compounds 8a , 8c-e , and 8h exhibited good antibacterial activity, while compounds 8c , 8e , and 8h showed good antifungal activity. nih.gov Similarly, a series of 1,3,4-oxadiazoles containing the 2,4-dichloro-5-fluorophenyl group were synthesized, with some compounds showing very good antimicrobial activity. drugbank.com These studies indicate that the 2,4-dichloro-5-fluorophenyl unit is a valuable pharmacophore for developing new antimicrobial agents beyond the fluoroquinolone class. nih.govdrugbank.com

Other Pharmacological Activities (e.g., Anti-convulsant, Hypotensive)

While research has extensively explored the antimicrobial and anticancer potential of this compound derivatives, several studies have indicated their promise in other pharmacological areas, notably as anti-convulsant and hypotensive agents. This has been particularly evident in derivatives incorporating a 1,2,4-triazole (B32235) moiety.

The 1,2,4-triazole nucleus is a well-established pharmacophore present in a variety of drugs with diverse therapeutic applications. nih.govnih.gov Its derivatives have been reported to exhibit a wide spectrum of biological activities, including sedative, hypnotic, and anti-inflammatory effects. researchgate.net Notably, certain clinically used drugs for conditions like hypertension, such as Trapidil, feature this heterocyclic system. nih.gov

Investigations into derivatives synthesized from this compound have revealed their potential for CNS and cardiovascular effects. Specifically, research has focused on the synthesis of 1,2,4-triazole derivatives as a promising avenue for developing new therapeutic agents.

Anti-convulsant Activity

The search for novel anti-convulsant agents with improved efficacy and reduced toxicity is a significant area of medicinal chemistry. nih.gov Derivatives of 1,2,4-triazole have emerged as a promising scaffold for this purpose, with established drugs like Triazolam and Alprazolam containing this moiety. nih.gov

Studies have shown that various substitutions on the triazole ring can lead to potent anti-epileptic activity with minimal neurotoxicity. nih.gov Research into 4,5-disubstituted-1,2,4-triazole-3-thione derivatives has demonstrated their potential as anti-convulsant agents. unifi.it These compounds have shown a rapid onset of action and, in some cases, have potentiated the activity of existing anti-epileptic drugs like valproate. unifi.it

One area of synthesis involves the reaction of this compound with thiocarbohydrazide (B147625) to produce 4-Amino-3-(2,4-dichloro-5-fluorophenyl)-5-mercapto-1,2,4-triazole. This intermediate serves as a precursor for a variety of 1,2,4-triazole derivatives. While specific anti-convulsant data for these exact derivatives is not extensively detailed in the available literature, the general class of 1,2,4-triazoles is recognized for its anti-convulsant potential. zsmu.edu.uasemanticscholar.org

Hypotensive Activity

The 1,2,4-triazole scaffold is also implicated in the development of hypotensive agents. As mentioned, the antihypertensive drug Trapidil contains a 1,2,4-triazole system, highlighting the potential of this chemical class to influence blood pressure. nih.gov

While direct and detailed studies on the hypotensive effects of this compound-derived triazoles are limited in the reviewed literature, the established hypotensive activity of other 1,2,4-triazole-containing compounds suggests that this is a viable area for future investigation. The synthesis of novel triazoles from this compound provides a basis for screening for such cardiovascular activities.

The following table summarizes some of the synthesized derivatives and their reported or potential pharmacological activities.

| Compound Name | Starting Material | Potential Pharmacological Activity |

| 4-Amino-3-(2,4-dichloro-5-fluorophenyl)-5-mercapto-1,2,4-triazole | This compound | Intermediate for various 1,2,4-triazole derivatives with potential anti-convulsant and hypotensive activities |

| 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines | 3-(2,4-dichloro-5-fluorophenyl)-1,2,4-triazol-5-thiol | Antitumor activity has been studied, indicating a potential for broad biological activity |

Agrochemical Applications and Environmental Impact of 2,4 Dichloro 5 Fluorobenzoic Acid

Intermediate in Herbicides and Fungicides Synthesis

2,4-Dichloro-5-fluorobenzoic acid is a key chemical intermediate used in the agrochemical industry. precedenceresearch.comprecedenceresearch.com Its halogenated structure, featuring both chlorine and fluorine atoms on the benzene (B151609) ring, is valued for enhancing the biological activity and chemical stability of the final products. precedenceresearch.com The compound serves as a crucial building block in the formulation of a variety of crop protection agents, including herbicides and pesticides. precedenceresearch.comprecedenceresearch.com The demand for effective crop protection solutions to increase agricultural yields for a growing global population is a significant factor driving the use of this compound in agrochemical synthesis. precedenceresearch.comprecedenceresearch.com The high-purity grades of this compound, often exceeding 98%, are particularly sought after for producing high-quality agrochemicals. precedenceresearch.com Its role as an intermediate addresses the need for effective and efficient chemical compounds in modern agricultural formulations. precedenceresearch.com

The synthesis of more complex agrochemical molecules often relies on the specific reactivity of intermediates like this compound. precedenceresearch.com Agrochemical manufacturers utilize it in the development of new crop protection agents designed to meet stringent quality and efficacy standards. precedenceresearch.comprecedenceresearch.com

Environmental Fate and Degradation Pathways

The environmental fate of this compound is of interest due to its classification as a halogenated organic compound. nih.gov Such compounds can enter the environment through various channels, including industrial waste and commercial application. nih.gov While specific data on the persistence and mobility of this compound is limited, general principles governing halogenated benzoic acids apply. synquestlabs.comhabitablefuture.org The presence of halogen substituents on the aromatic ring often makes these compounds more resistant to degradation compared to simple benzoic acid. nih.gov The stability of the carbon-halogen bond is a key factor in their environmental persistence.

Thermal decomposition, such as in the case of a fire, can lead to the release of hazardous gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride. synquestlabs.com In case of environmental release, it is advised to prevent the substance from entering sewers or public waters. synquestlabs.com Remediation of spills typically involves sweeping or shoveling the solid material into appropriate containers for disposal to minimize dust generation and environmental spread. synquestlabs.com

Biodegradation Studies of Halogenated Benzoic Acids

The biodegradation of halogenated benzoic acids, a class to which this compound belongs, has been the subject of extensive research. nih.govoup.com Microorganisms have evolved a wide array of enzymes and metabolic pathways to break down these synthetic compounds. nih.gov The degradation process is highly dependent on the specific environmental conditions—physical, chemical, and microbiological. nih.gov

Both aerobic and anaerobic degradation pathways have been identified for various chlorobenzoic acids. oup.comresearchgate.net Under anaerobic conditions, particularly in sediments and soils, the degradation of chlorinated benzoic acids can be coupled to denitrification (the microbial reduction of nitrate). oup.comnih.gov In these processes, the removal of the halogen atom, or dehalogenation, is a critical step in the metabolism. oup.comnih.gov For instance, studies on monochlorinated benzoic acids have shown that the position of the halogen substituent significantly influences the degradation rate and pathway. nih.gov While 3-chlorobenzoate (B1228886) and 4-chlorobenzoate (B1228818) are readily degraded by denitrifying consortia, 2-chlorobenzoate (B514982) is metabolized much more slowly. nih.gov Some anaerobic pathways involve reductive dehalogenation, where the halogenated compound acts as an electron acceptor. oup.com

Aerobic degradation often proceeds via the formation of catechols or chlorocatechols. researchgate.net For example, the degradation of 2,4-dichlorobenzoic acid has been shown to proceed through the formation of 4-chlorocatechol. researchgate.net Another documented pathway for fluorobenzoates involves an initial hydrolytic dehalogenation. For example, some bacteria degrade 4-fluorobenzoate (B1226621) by converting it to 4-hydroxybenzoate (B8730719) and then to 3,4-dihydroxybenzoate, with the stoichiometric release of fluoride. nih.gov

The table below summarizes different degradation pathways observed for various halogenated benzoic acids.

| Compound | Condition | Key Intermediate(s) | Degradation Pathway Feature |

| 3-Chlorobenzoate | Anaerobic (Denitrifying) | Benzoate | Dehalogenation occurs during metabolism. oup.comnih.gov |

| 4-Chlorobenzoate | Anaerobic (Denitrifying) | Benzoate | Rapid depletion by stable denitrifying cultures. oup.comnih.gov |

| 2,4-Dichlorobenzoic Acid | Aerobic | 4-Chlorocatechol | Degradation catalyzed by dioxygenase enzymes. researchgate.net |

| 4-Fluorobenzoate | Aerobic | 4-Hydroxybenzoate, 3,4-Dihydroxybenzoate | New pathway involving initial hydrolytic dehalogenation. nih.gov |

Analytical Methods for Detection and Quantification in Environmental Samples

Detecting and quantifying this compound in environmental samples like soil and water is essential for monitoring its presence and fate. While specific methods for this exact compound are not extensively detailed in the provided context, standard analytical techniques for similar halogenated organic compounds are applicable.

These methods typically involve a combination of separation and detection techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful separation techniques used to isolate the target compound from complex environmental matrices. Following separation, mass spectrometry (MS) is often used for detection and quantification, providing high sensitivity and specificity.

Spectroscopic methods are also employed for structural identification. nih.gov

Infrared (IR) Spectroscopy : Provides information about the functional groups present in the molecule. The IR spectrum for this compound has been recorded using techniques like Fourier-transform infrared (FTIR) spectroscopy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR (Proton NMR) can help identify the arrangement of hydrogen atoms on the aromatic ring. nih.gov

Raman Spectroscopy : This technique can also provide a unique spectral fingerprint for the compound. nih.gov

These analytical methods are crucial for regulatory monitoring, assessing the extent of environmental contamination, and studying the effectiveness of remediation efforts.

Ecological Considerations and Environmental Remediation Strategies

The release of halogenated compounds like this compound into the environment raises ecological concerns due to their potential for persistence and bioaccumulation. nih.gov Many halogenated xenobiotics are known to be toxic, mutagenic, or carcinogenic, posing risks to public health and ecosystems. nih.gov While specific toxicity data for this compound is not detailed, its classification as a skin and eye irritant, and a potential respiratory irritant, warrants careful handling and disposal to prevent environmental release. synquestlabs.comnih.gov

Environmental remediation strategies for sites contaminated with halogenated benzoic acids often focus on bioremediation. This approach leverages the metabolic capabilities of naturally occurring microorganisms to degrade pollutants. nih.gov Understanding the genetic basis of these catabolic pathways opens the door to enhancing the efficacy of these microorganisms or even engineering new ones with improved degradation capabilities. nih.gov

For instance, enrichment cultures of bacteria have been successfully used to degrade chlorobenzoates under specific conditions, such as denitrification. nih.gov This suggests that for remediation, manipulating environmental conditions (e.g., by adding nitrate (B79036) to an anaerobic environment) could stimulate the activity of indigenous microbial populations capable of degrading these pollutants. The isolation of bacterial strains that can use halogenated benzoic acids as their sole source of carbon and energy is a key step in developing effective bioremediation technologies. nih.gov In cases of spills, physical removal and subsequent incineration in an authorized facility equipped with scrubbers is the recommended disposal method to prevent ecological harm. synquestlabs.com

Analytical Chemistry and Quality Control for 2,4 Dichloro 5 Fluorobenzoic Acid

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. For 2,4-dichloro-5-fluorobenzoic acid, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques used for purity assessment and the detection of any process-related or degradation impurities. avantorsciences.comtcichemicals.com

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like carboxylic acids. While specific validated methods for this compound are not extensively detailed in publicly available literature, methodologies for similar fluorobenzoic acids (FBAs) provide a strong framework for its analysis.

Detailed research on other FBAs demonstrates the utility of reverse-phase HPLC. researchgate.net In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation of various FBAs has been successfully achieved using a gradient mobile phase consisting of acetonitrile (B52724) and water containing an acid modifier like formic acid or trifluoroacetic acid. researchgate.netamericanlaboratory.com The acidic modifier is crucial for keeping the carboxylic acid in its protonated, less polar form, which leads to better retention and peak shape. Detection is typically performed using a UV detector, with the detection wavelength set to an absorbance maximum for the compound, such as 272 nm as used for a similar compound, 2,4,5-trifluorobenzoic acid. americanlaboratory.com For more sensitive and specific analysis, especially at trace levels, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net

Table 1: Representative HPLC Conditions for Fluorobenzoic Acid Analysis

| Parameter | Typical Setting |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile / Water with Acid Modifier (e.g., 0.1% Formic Acid) |

| Elution | Gradient |

| Detector | UV or Mass Spectrometry (MS/MS) |

| UV Detection Wavelength | ~272 nm |

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, GC is explicitly mentioned by several chemical suppliers as a method for purity analysis, often specifying a minimum purity of 98.0%. avantorsciences.comtcichemicals.com

Due to the low volatility of carboxylic acids, direct analysis by GC can be challenging. Therefore, a derivatization step is often employed to convert the analyte into a more volatile and thermally stable form. A common approach for analyzing FBAs involves derivatization with reagents like BF₃·MeOH (boron trifluoride-methanol complex). researchgate.net This process converts the carboxylic acid into its corresponding methyl ester, which is much more suitable for GC analysis. The analysis is then typically carried out using a capillary column and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification of the main component and any impurities. researchgate.net

Table 2: Representative GC Conditions for Fluorobenzoic Acid Analysis

| Parameter | Typical Setting |

| Derivatization | Required (e.g., with BF₃·MeOH to form methyl ester) |

| Column | Capillary Column (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Purity Specification | ≥98.0% |

Titration Analysis for Purity Determination

Alongside chromatographic methods, classical wet chemistry techniques like titration are also used for purity determination (assay) of this compound. avantorsciences.com Specifically, neutralization titration is cited as a quality control test, with a typical purity specification of at least 98.0%.

This method leverages the acidic nature of the carboxylic acid group (-COOH) on the molecule. A precisely weighed sample of the acid is dissolved in a suitable solvent (often an alcohol-water mixture) and titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint of the titration, where all the acid has been neutralized by the base, can be determined using a colorimetric indicator or more accurately with a pH meter (potentiometric titration). The purity of the sample is then calculated based on the volume and concentration of the titrant used and the initial mass of the sample. This method provides a reliable, cost-effective, and accurate measure of the total acid content, serving as an excellent orthogonal check to chromatographic purity results.

Reference Standards and Calibration Methods

Accurate analytical measurements are contingent upon the use of high-quality reference standards and robust calibration methods. For the quality control of this compound, a well-characterized reference standard is essential. This standard is a highly purified and authenticated sample of the compound against which production batches are compared.

While a specific Certified Reference Material (CRM) for this compound is not explicitly mentioned in the search results, the principle is demonstrated by the availability of CRMs for similar compounds like 2,4-dichloro-5-sulfamoylbenzoic acid. sigmaaldrich.com A CRM is produced and certified under stringent ISO guidelines (like ISO 17034 and ISO/IEC 17025) and is traceable to primary materials from a National Metrology Institute (NMI). sigmaaldrich.com

In practice, a primary reference standard for this compound would be used to:

Calibrate analytical instruments: Create calibration curves for HPLC and GC to ensure a linear and accurate response.

Verify method performance: Confirm the accuracy, precision, and specificity of the analytical methods.

Identify and quantify impurities: The retention time and response of the main peak from the reference standard are used to identify the this compound peak in sample chromatograms. It can also be used to help identify and quantify related impurities, often by using a relative response factor if a specific standard for the impurity is not available.

Future Directions in Research on 2,4 Dichloro 5 Fluorobenzoic Acid

Computational Chemistry and Molecular Modeling for Drug Design and Synthesis Prediction

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new drugs and optimize synthetic pathways. In the context of 2,4-dichloro-5-fluorobenzoic acid, these techniques hold significant promise.

Drug Design: this compound is a crucial building block for fluoroquinolone antibiotics. precedenceresearch.com Molecular modeling studies, including 3D-pharmacophore and 2D-QSAR analyses, have been successfully used to predict the antimicrobial activity of novel fluoroquinolone derivatives. nih.gov Future research could involve the use of computational docking to simulate the interaction of new drug candidates derived from this compound with their biological targets, such as DNA gyrase. nih.gov This would enable the rational design of more potent and selective therapeutic agents. By creating derivatives and studying their interactions with target proteins, researchers can gain insights that guide the synthesis of more effective drugs. mdpi.comnih.gov

Synthesis Prediction: Computational models can also be employed to predict the outcomes of chemical reactions and to design more efficient synthetic routes. For instance, modeling can help in understanding the binding interactions of ligands with proteins, which is crucial for developing optimized pefloxacin (B1679150) derivatives. nih.gov By simulating reaction conditions and catalyst performance, it may be possible to identify more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives, such as those used in the preparation of finafloxacin (B1662518) hydrochloride. researchgate.net

Exploration of Novel Catalytic Systems for Greener Synthesis

The development of sustainable chemical processes is a major focus of modern chemistry. snu.ac.kr For the synthesis of halogenated aromatic compounds like this compound, the exploration of novel catalytic systems is a key area of future research. taylorfrancis.com

Greener Halogenation Methods: Traditional halogenation reactions often employ stoichiometric amounts of hazardous reagents. taylorfrancis.com Research into greener alternatives, such as using hydrogen peroxide in acetic acid for the generation of "Br+" or "I+", offers a more environmentally benign approach. researchgate.netcdnsciencepub.com Future studies could focus on adapting these methods for the specific chlorination and fluorination steps required in the synthesis of this compound, potentially reducing waste and improving atom economy. snu.ac.kr

Advanced Catalysts: The use of transition metal catalysis is a cornerstone of modern organic synthesis. researchgate.net Future research could explore the application of novel, highly selective catalysts for the synthesis of this compound and its precursors. This could involve the development of catalysts that enable the direct and regioselective halogenation of aromatic rings, minimizing the need for protecting groups and reducing the number of synthetic steps. A patent already exists for a process to prepare the target compound by reacting 2,4-dichlorofluorobenzene with acetyl chloride in the presence of acylation catalysts. google.comgoogle.com

Application in Advanced Materials Science

The unique properties imparted by fluorine atoms make fluorinated aromatic compounds valuable in materials science. numberanalytics.comnumberanalytics.com While the direct application of this compound in advanced materials is not yet established, its structural motifs suggest potential future uses.

Fluoropolymers and High-Performance Polymers: Fluorinated aromatics are precursors to fluoropolymers known for their exceptional thermal stability and chemical resistance. numberanalytics.comresearchgate.net Future research could investigate the incorporation of this compound or its derivatives as monomers in polymerization reactions. This could lead to the development of novel halogenated polymers with tailored properties such as flame retardancy, enhanced durability, and specific optical or electronic characteristics. For example, benzoic acid and its derivatives have been shown to be incorporated into the crystalline cavities of polymers like syndiotactic polystyrene, which could be a potential application for this compound. mdpi.com

Functional Materials: Fluorinated aromatic compounds are also utilized in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices. numberanalytics.com The electronic properties of this compound, arising from its halogen substituents, could be exploited in the design of new functional materials. Research in this area might focus on synthesizing derivatives that can be used as building blocks for liquid crystals, conductive polymers, or materials with specific non-linear optical properties. researchgate.netgoogle.com

Toxicological and Ecotoxicological Studies of Metabolites and Degradation Products

Understanding the environmental fate and toxicity of chemical compounds and their byproducts is crucial for ensuring their safe use. For this compound, future research should focus on its metabolites and degradation products.

Metabolism and Biodegradation: The microbial degradation of chlorinated aromatic compounds is a key environmental process. researchgate.netnih.gov Studies on similar compounds, such as 2,4-dichlorobenzoic acid and 3,5-dichlorobenzoic acid, have identified them as bacterial metabolites or environmental transformation products of pesticides. nih.govnih.gov Future research should aim to identify the specific metabolic pathways of this compound in relevant biological systems and microorganisms. This would involve identifying the intermediate and final products of its breakdown.

Toxicity of Byproducts: The combustion or degradation of halogenated compounds can lead to the formation of toxic byproducts. nih.govnih.gov For instance, the thermal degradation of some polymers can release volatile organic compounds. acs.org It is essential to investigate the potential for the formation of harmful substances during the synthesis, use, and disposal of products derived from this compound. This includes studying the toxicity of any identified metabolites and degradation products to both human health and various environmental organisms. Such studies are critical for a comprehensive risk assessment.

Q & A

Q. What are the most efficient synthetic routes for 2,4-dichloro-5-fluorobenzoic acid, and how do they compare in terms of yield and scalability?

- Methodological Answer : The compound is synthesized via oxidation of 2,4-dichloro-5-fluoroacetophenone using nitric acid as both a catalyst and co-solvent under 70°C and 2 bar pressure, achieving quantitative yields in continuous-flow systems . Traditional methods involve chlorination of fluorinated benzophenones, but these often require harsh reagents like thionyl chloride or phosphorus pentachloride, generating acidic waste . Continuous-flow processes using bis(trichloromethyl) carbonate (BTC) to activate the carboxylic acid precursor are preferred for scalability (up to 1 kg demonstrated) and reduced waste .

Q. How can researchers ensure purity during the synthesis of this compound?

- Methodological Answer : Post-synthesis purification involves quenching reactions in saturated NaCl solutions to isolate intermediates, followed by recrystallization using solvents like ethanol or acetonitrile . High-performance liquid chromatography (HPLC) with a XDB-C18 column is recommended for purity analysis, with normalized peak areas used to quantify conversion rates (e.g., 82.7% under optimized 100°C conditions) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Personal protective equipment (PPE), including gloves, goggles, and lab coats, is mandatory. Inhalation risks necessitate fume hood use, while skin/eye exposure requires immediate rinsing with water . Waste containing halogenated byproducts must be segregated and processed by certified hazardous waste facilities to comply with environmental regulations .

Q. What analytical techniques are used to characterize this compound and its intermediates?

- Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity. For intermediates like 2,4-dichloro-5-fluorobenzoyl chloride, Fourier-transform infrared spectroscopy (FTIR) tracks carbonyl stretching vibrations (~1770 cm⁻¹). HPLC with UV detection monitors reaction progress and impurity profiles .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during C–C bond formation with ethyl 3-(dimethylamino)acrylate?

- Methodological Answer : In continuous-flow systems, mixing efficiency and temperature control are critical. A two-stage reactor with T-shaped mixers and PFA tubing reduces back-mixing, while maintaining 100°C ensures rapid BTC-mediated activation of the carboxylic acid. This reduces residence time and suppresses side reactions like hydrolysis of the acyl chloride intermediate .

Q. What strategies address discrepancies in yield when scaling up from batch to continuous-flow synthesis?

- Methodological Answer : Scale-up challenges arise from flow rate mismatches and heat transfer limitations. Parallelization of reactors or increasing tubing diameter while maintaining Reynolds number > 2,000 ensures turbulent flow, improving mass transfer. Kinetic studies under varying BTC stoichiometry (1.1–1.5 equiv) and residence time (10–30 seconds) can identify optimal parameters .

Q. How does the choice of oxidizing agent impact the environmental footprint of synthesizing this compound?

- Methodological Answer : Traditional oxidants like HNO₃ generate NOx emissions, whereas molecular oxygen (O₂) in flow systems produces only CO₂ and HCl salts, aligning with green chemistry principles . Life-cycle assessment (LCA) tools can quantify the carbon footprint reduction (e.g., 40–60% lower waste vs. batch methods) .

Q. What mechanistic insights explain the high reactivity of 2,4-dichloro-5-fluorobenzoyl chloride in nucleophilic acyl substitutions?

- Methodological Answer : The electron-withdrawing effects of chlorine and fluorine substituents activate the carbonyl carbon toward nucleophilic attack. Density functional theory (DFT) calculations reveal a lower activation energy (~15 kcal/mol) for acylation compared to non-halogenated analogues. Solvent polarity (e.g., dichloromethane vs. THF) further modulates reactivity .

Q. How can researchers mitigate batch-to-batch variability in impurity profiles during large-scale production?

- Methodological Answer : Implementing process analytical technology (PAT) with real-time HPLC monitoring allows dynamic adjustment of flow rates and reagent ratios. Statistical design of experiments (DoE) identifies critical process parameters (CPPs), such as BTC purity (>99%) and mixer geometry, to minimize variability .

Data Contradiction Analysis

Q. Why do some studies report lower yields for continuous-flow synthesis compared to batch methods despite claims of efficiency?

- Resolution :

Discrepancies often stem from incomplete mixing or suboptimal temperature gradients in flow systems. For example, laminar flow regimes in larger reactors reduce mass transfer, while excessive heating degrades thermally sensitive intermediates. Calibration using tracer compounds and computational fluid dynamics (CFD) simulations can resolve these issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.